Chemical structure and properties of Methyl 2-bromo-3,5-dimethoxybenzoate
Chemical structure and properties of Methyl 2-bromo-3,5-dimethoxybenzoate
This technical guide details the chemical structure, physicochemical properties, and synthetic utility of Methyl 2-bromo-3,5-dimethoxybenzoate (CAS 19491-18-0). This compound serves as a critical regioselective building block in the total synthesis of polyketide natural products (e.g., Chrysophaentins, Ulocladols) and medicinal chemistry scaffolds.
CAS Number: 19491-18-0 Formula: C₁₀H₁₁BrO₄ Molecular Weight: 275.10 g/mol
Introduction
Methyl 2-bromo-3,5-dimethoxybenzoate is a highly functionalized aromatic ester used primarily as an intermediate in organic synthesis. Its structural uniqueness lies in the "2-bromo" substitution pattern on the 3,5-dimethoxybenzoate core. While the 3,5-dimethoxy motif typically directs electrophilic aromatic substitution to the 4-position (the "sym-tribenzoic" site between two methoxy groups), the 2-position (ortho to the ester) can be selectively accessed under specific conditions. This regiochemical control allows for the construction of non-symmetric biaryl systems via cross-coupling reactions, essential for accessing complex natural product architectures like Chrysophaentin F and Ulocladol A .
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | Methyl 2-bromo-3,5-dimethoxybenzoate |
| CAS Number | 19491-18-0 |
| SMILES | COC1=CC(=C(C(=C1)OC)Br)C(=O)OC |
| InChIKey | HQWVUYIQYUMGDT-UHFFFAOYSA-N |
Structural Insights
The molecule features a benzene ring substituted with:
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C1: Methyl ester group (-COOCH₃).
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C2: Bromine atom (Br). This position is sterically crowded, flanked by the ester and a methoxy group.
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C3 & C5: Methoxy groups (-OCH₃).[1]
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C4 & C6: Protons.
Electronic Effects: The C2 position is electronically activated by the ortho-methoxy group at C3 and the para-methoxy group at C5. However, the ester at C1 is electron-withdrawing. The bromine atom at C2 provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the ester allows for further elaboration into alcohols or amides.
Physicochemical Properties
| Property | Data | Note |
| Physical State | Solid (Low Melting) | Can appear as a viscous liquid if supercooled. |
| Melting Point | 59.5 – 60.5 °C | Distinct from the 4-bromo isomer (mp 124-126 °C). |
| Boiling Point | ~337 °C (Predicted) | Decomposes at high temperatures. |
| Solubility | Soluble in EtOAc, DCM, MeCN | Low solubility in water. |
| Density | ~1.44 g/cm³ (Predicted) |
Spectroscopic Characterization
Accurate identification requires distinguishing this isomer from the symmetric 4-bromo analog.
¹H NMR Data (400 MHz, CDCl₃)
The spectrum is characterized by two distinct aromatic doublets (due to the lack of symmetry caused by the 2-bromo substituent) and three methyl singlets.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (J) |
| 6.79 | Doublet (d) | 1H | Ar-H (C6) | J = 2.8 Hz (Meta) |
| 6.57 | Doublet (d) | 1H | Ar-H (C4) | J = 2.8 Hz (Meta) |
| 3.92 | Singlet (s) | 3H | Ester -OCH₃ | - |
| 3.87 | Singlet (s) | 3H | Ar-OCH₃ (C3) | - |
| 3.85 * | Singlet (s) | 3H | Ar-OCH₃ (C5) | - |
*Note: The methoxy signals at 3.87 and 3.85 ppm may overlap depending on solvent and resolution. The key diagnostic is the meta-coupling of the aromatic protons (~2.8 Hz).
Synthesis & Regioselectivity
The synthesis of the 2-bromo isomer challenges standard electrophilic substitution rules. Direct bromination with Br₂ often yields mixtures or the thermodynamically favored 4-bromo product (sterically less hindered between two methoxys). The optimized protocol uses N-Bromosuccinimide (NBS) in acetonitrile to kinetically favor the 2-position.
Optimized Synthetic Protocol
Reaction: Regioselective Bromination of Methyl 3,5-dimethoxybenzoate.
Reagents:
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Methyl 3,5-dimethoxybenzoate (1.0 equiv)[2]
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N-Bromosuccinimide (NBS) (1.0 - 1.1 equiv)
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Acetonitrile (MeCN) (0.1 M concentration)
Step-by-Step Procedure:
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Preparation: Dissolve methyl 3,5-dimethoxybenzoate (e.g., 5.0 g) in dry acetonitrile (30 mL) in a round-bottom flask.
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Addition: Cool the solution to 0 °C using an ice bath. Add NBS (1.0 equiv) portion-wise over 15 minutes to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 24 hours .
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Monitoring: Check by TLC (Hexane/EtOAc 4:1). The product is slightly less polar than the starting material.
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Work-up: Quench with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Isolation: The residue typically solidifies upon standing. Recrystallization from cold ethanol or purification via silica gel chromatography (if necessary) yields the product.
Yield: 88% – 95% Selectivity: High preference for C2-bromination over C4 or C6 under these conditions.
Synthesis Workflow Diagram
Figure 1: Optimized synthetic workflow for the regioselective preparation of Methyl 2-bromo-3,5-dimethoxybenzoate.
Applications in Drug Discovery & Natural Product Synthesis
This compound is a "privileged scaffold" because the bromine atom at C2 allows for orthogonal functionalization relative to the ester at C1.
Natural Product Synthesis
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Chrysophaentin F: The 2-bromo ester is a key intermediate. The bromine allows for a Suzuki coupling to attach a second aromatic ring, while the ester is later reduced to an aldehyde or alcohol to form the macrocyclic core.
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Ulocladol A: Used to construct the biaryl ether or biaryl backbone via metal-catalyzed cross-coupling.
Reactivity Profile
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Suzuki-Miyaura Coupling: The C2-Br bond is activated for Pd-catalyzed coupling with aryl boronic acids.
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Insight: Steric hindrance at C2 (flanked by ester and methoxy) requires active catalysts (e.g., Pd(dppf)Cl₂ or SPhos-Pd-G2) and elevated temperatures.
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Reduction: The ester group can be selectively reduced to the benzyl alcohol using DIBAL-H at 0°C without affecting the aryl bromide.
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Hydrolysis: Saponification with LiOH yields 2-bromo-3,5-dimethoxybenzoic acid.
Reactivity Pathway Diagram
Figure 2: Divergent reactivity pathways for Methyl 2-bromo-3,5-dimethoxybenzoate in medicinal chemistry.
Handling & Safety
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Signal Word: Warning.
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Hazards: H315 (Skin Irritation), H319 (Eye Irritation).
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Storage: Keep in a cool, dry place (2-8 °C recommended). The compound is stable but should be protected from light to prevent debromination over long periods.
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Disposal: Dispose of as halogenated organic waste.
References
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PubChem. Methyl 2-bromo-3,5-dimethoxybenzoate (CID 11391696).[3] National Library of Medicine. [Link]
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Vendeville, J., et al. (2019).[4] A synthetic approach to chrysophaentin F.[4][5][6][7][8] Chemical Communications, 55(33), 4837-4840.[4][5] [Link]
-
Guidotti, L. (2016). Design and synthesis of new potential drugs. University of Bologna, Doctoral Thesis. (Provides NMR data and NBS synthesis protocol). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR [m.chemicalbook.com]
- 3. Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A synthetic approach to chrysophaentin F - ePrints Soton [eprints.soton.ac.uk]
- 5. A synthetic approach to chrysophaentin F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A synthetic approach to chrysophaentin F - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 8. theses.gla.ac.uk [theses.gla.ac.uk]
